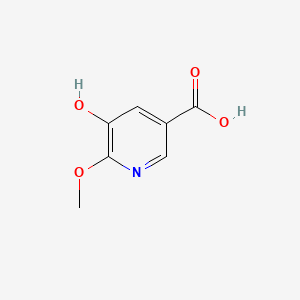

5-Hydroxy-6-methoxynicotinic acid

Description

5-Hydroxy-6-methoxynicotinic acid is a nicotinic acid derivative featuring a pyridine ring substituted with a carboxylic acid group at position 3, a hydroxyl (-OH) group at position 5, and a methoxy (-OCH₃) group at position 6.

Properties

IUPAC Name |

5-hydroxy-6-methoxypyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO4/c1-12-6-5(9)2-4(3-8-6)7(10)11/h2-3,9H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWQAELRQTBXFER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=N1)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201242437 | |

| Record name | 3-Pyridinecarboxylic acid, 5-hydroxy-6-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201242437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256787-06-0 | |

| Record name | 3-Pyridinecarboxylic acid, 5-hydroxy-6-methoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256787-06-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyridinecarboxylic acid, 5-hydroxy-6-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201242437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-6-methoxynicotinic acid typically involves the hydroxylation and methoxylation of nicotinic acid derivatives. One common method includes the reaction of 5-hydroxy-6-methoxy-3-pyridinecarboxylic acid with appropriate reagents under controlled conditions . The reaction conditions often involve the use of solvents such as methanol or ethanol and catalysts to facilitate the hydroxylation and methoxylation processes.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-6-methoxynicotinic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

Substitution: The hydroxyl and methoxy groups can participate in substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can lead to various alkylated or acylated derivatives .

Scientific Research Applications

5-Hydroxy-6-methoxynicotinic acid has diverse applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research explores its potential therapeutic applications, such as anti-inflammatory and anticancer effects.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Hydroxy-6-methoxynicotinic acid involves its interaction with various molecular targets and pathways. It may exert its effects through modulation of enzyme activities, interaction with cellular receptors, and influence on signaling pathways. For example, its antioxidant properties may involve scavenging of free radicals and inhibition of oxidative stress .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Comparison

Substituent Effects and Reactivity

- Electron-Donating vs. Withdrawing Groups : The methoxy group in 6-methoxynicotinic acid donates electrons via resonance, stabilizing the pyridine ring and altering its reactivity in electrophilic substitution reactions . In contrast, the hydroxy group in 5-hydroxynicotinic acid withdraws electrons, increasing acidity and hydrogen-bonding capacity .

- Positional Isomerism : 2-Methoxynicotinic acid (CAS 6317-97-1, referenced in ) demonstrates how methoxy placement at position 2 versus 6 affects steric interactions and hydrogen-bonding networks.

Biological Activity

5-Hydroxy-6-methoxynicotinic acid (5-HMNA) is a derivative of nicotinic acid, distinguished by its unique structural features, including a hydroxyl group at the 5-position and a methoxy group at the 6-position of the pyridine ring. This compound has garnered attention in scientific research for its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of 5-HMNA, supported by data tables, case studies, and detailed research findings.

The molecular formula of 5-HMNA is with a molecular weight of approximately 169.15 g/mol. The specific arrangement of hydroxyl and methoxy groups contributes to its distinct chemical reactivity and biological activity.

Structural Features

| Feature | Description |

|---|---|

| Hydroxyl Group | Present at the 5-position |

| Methoxy Group | Present at the 6-position |

| Core Structure | Pyridine ring derived from nicotinic acid |

The biological activity of 5-HMNA is attributed to its interaction with various molecular targets and pathways. Key mechanisms include:

- Antioxidant Activity : 5-HMNA exhibits significant free radical scavenging capabilities, which may protect cells from oxidative stress.

- Anti-inflammatory Effects : The compound has been shown to modulate inflammatory pathways, potentially reducing inflammation in various biological systems.

- Antimicrobial Properties : Research indicates that 5-HMNA may inhibit the growth of certain bacterial strains, suggesting its potential as an antimicrobial agent.

Case Studies

- Antioxidant Activity : A study demonstrated that 5-HMNA effectively scavenged free radicals in vitro, with IC50 values comparable to established antioxidants like ascorbic acid. This suggests its potential role in mitigating oxidative damage in biological systems.

- Anti-inflammatory Effects : In a murine model of inflammation, administration of 5-HMNA resulted in reduced levels of pro-inflammatory cytokines (e.g., TNF-α and IL-6), highlighting its therapeutic potential in inflammatory diseases.

- Antimicrobial Properties : A screening study found that 5-HMNA exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating moderate antimicrobial efficacy.

Biological Activities

Research has identified various biological activities associated with 5-HMNA:

| Activity Type | Findings |

|---|---|

| Antioxidant | Scavenges free radicals; protects against oxidative stress |

| Anti-inflammatory | Reduces cytokine production in inflammatory models |

| Antimicrobial | Inhibits growth of S. aureus and E. coli; MIC values indicate moderate efficacy |

Pharmacological Applications

The pharmacological implications of 5-HMNA are broad, encompassing:

- Potential Therapeutic Uses : Due to its antioxidant and anti-inflammatory properties, 5-HMNA may be beneficial in treating chronic inflammatory conditions and oxidative stress-related diseases.

- Drug Development : Its unique structure makes it a candidate for further exploration in drug design, particularly for conditions involving oxidative damage or inflammation.

Future Directions

Ongoing research is necessary to fully elucidate the mechanisms underlying the biological activities of 5-HMNA. Future studies should focus on:

- Detailed pharmacokinetic studies to understand absorption, distribution, metabolism, and excretion (ADME) properties.

- Clinical trials to assess efficacy and safety in humans.

- Exploration of structural analogs to enhance potency and selectivity against specific biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.